Product packaging for 4,4-Diphenyl-3-butenyl bromide(Cat. No.:CAS No. 6078-95-1)

4,4-Diphenyl-3-butenyl bromide

Cat. No.: B8694029
CAS No.: 6078-95-1
M. Wt: 287.19 g/mol
InChI Key: GWCPTZNOWFHMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Diphenyl-3-butenyl bromide is a valuable organic synthetic intermediate designed for research and development applications. This compound features a bromine leaving group on an alkenyl chain, making it a versatile electrophile for nucleophilic substitution reactions, particularly in the construction of complex molecules with diphenyl-substituted frameworks. Its primary research value lies in its use as a key building block for the preparation of biologically active compounds. For instance, it serves as a crucial precursor in the synthesis of therapeutic active phenylbuten acid derivatives . The reactivity of the bromide moiety allows researchers to readily functionalize the molecule, enabling its application in medicinal chemistry for the development of potential pharmaceutical candidates. The compound's mechanism of action is defined by its role in chemical synthesis; it acts as an alkylating agent, where the carbon atom adjacent to the bromine undergoes nucleophilic attack. This reaction facilitates the formation of new carbon-nitrogen or carbon-carbon bonds, allowing for the strategic elongation of molecular structures and the incorporation of the 4,4-diphenyl-3-butenyl moiety into larger, more complex target molecules. This compound is exclusively intended for laboratory research purposes. This product is NOT designed for human therapeutic, diagnostic, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15Br B8694029 4,4-Diphenyl-3-butenyl bromide CAS No. 6078-95-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6078-95-1

Molecular Formula

C16H15Br

Molecular Weight

287.19 g/mol

IUPAC Name

(4-bromo-1-phenylbut-1-enyl)benzene

InChI

InChI=1S/C16H15Br/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-12H,7,13H2

InChI Key

GWCPTZNOWFHMER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCBr)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4,4 Diphenyl 3 Butenyl Bromide and Its Analogues

Classical and Established Synthetic Routes

Established synthetic strategies provide reliable and well-documented pathways to 4,4-diphenyl-3-butenyl bromide and its immediate precursors. These methods often rely on fundamental organic transformations such as rearrangements, Grignard reactions, and direct halogenation.

Generation from Cyclopropylcarbinol Systems via Acid-Catalyzed Rearrangements

The acid-catalyzed rearrangement of cyclopropylcarbinol systems is a classic method for accessing homoallylic alcohols, which are direct precursors to the corresponding bromides. In this context, the rearrangement of cyclopropyl (B3062369) diphenyl carbinol provides a direct route to 4,4-diphenyl-3-buten-1-ol. lookchem.com This transformation involves the protonation of the alcohol, followed by the opening of the strained cyclopropane (B1198618) ring to form a stabilized tertiary carbocation, which then eliminates a proton to yield the alkene.

The reaction is typically conducted under reflux conditions in a solvent mixture such as 1,4-dioxane (B91453) and water, leading to high yields of the desired butenol. lookchem.com The general mechanism for such acid-catalyzed rearrangements involves the formation of a carbocation intermediate, which drives the molecular reorganization. core.ac.uk

Table 1: Acid-Catalyzed Rearrangement of Cyclopropyl Diphenyl Carbinol

Precursor Reagents/Conditions Product Yield

Pathways Involving Modified Grignard Reagents and Carbonyl Precursors

Grignard reactions represent a cornerstone of C-C bond formation in organic synthesis. aroonchande.commasterorganicchemistry.com The synthesis of the 4,4-diphenyl-3-butenyl skeleton can be achieved by the addition of a suitable Grignard reagent to a carbonyl compound. A key strategy involves the reaction of vinylmagnesium bromide with 2,2-diphenylacetaldehyde. semanticscholar.org Vinylmagnesium bromide is typically prepared by reacting vinyl bromide with magnesium turnings in an anhydrous solvent like tetrahydrofuran (B95107) (THF). orgsyn.orgsigmaaldrich.com

The subsequent addition of this Grignard reagent to 2,2-diphenylacetaldehyde at low temperatures results in the formation of the desired 4,4-diphenyl-3-buten-1-ol after an aqueous workup. semanticscholar.org The diastereoselectivity of such additions can sometimes be influenced by the presence of Lewis acids. researchgate.net Alternatively, related structures like 4,4-diphenyl-3-buten-2-one (B14743164) can be synthesized using phenylmagnesium bromide and protected keto-esters, demonstrating the versatility of the Grignard approach for building this molecular framework. aroonchande.comchegg.com

Table 2: Synthesis via Grignard Reagent and Carbonyl Precursor

Grignard Reagent Carbonyl Precursor Conditions Product
Vinylmagnesium bromide sigmaaldrich.com 2,2-Diphenylacetaldehyde 1) THF, -78 °C; 2) Sat. aq. NH₄Cl 4,4-Diphenyl-3-buten-1-ol semanticscholar.org

Halogenation Strategies for Related Butenyl Structures

The final step in synthesizing this compound from its corresponding alcohol, 4,4-diphenyl-3-buten-1-ol, involves a halogenation reaction. Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols into alkyl bromides. masterorganicchemistry.com This reaction generally proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry at a chiral center and minimizes the risk of carbocation rearrangements that can occur with hydrobromic acid. masterorganicchemistry.commanac-inc.co.jp

The alcohol reacts with PBr₃ to form a good leaving group (a phosphite (B83602) ester), which is then displaced by the bromide ion. masterorganicchemistry.com Other brominating agents such as phosphoryl bromide (POBr₃) or a combination of phosphorus pentoxide (P₂O₅) and a bromide source can also be employed, particularly for more complex substrates or hydroxyheteroarenes. manac-inc.co.jpresearchgate.net

Table 3: Bromination of 4,4-Diphenyl-3-buten-1-ol

Substrate Reagent General Mechanism Product

Modern and Mechanistically-Driven Synthetic Approaches

Contemporary synthetic methods offer sophisticated and mechanistically nuanced routes to complex molecules. These approaches, including radical-mediated pathways and transition-metal catalysis, provide powerful tools for constructing the 4,4-diphenyl-3-butenyl framework and its analogues.

Radical-Mediated Synthetic Pathways and Precursor Derivatization

Radical reactions offer unique pathways for bond formation and molecular rearrangement. The generation of a 4,4-diphenyl-3-butenyl radical could be envisioned through several precursor derivatization strategies. One such approach involves the rearrangement of a (2,2-diphenylcyclopropyl)methyl radical. This radical can be generated from a suitable precursor, such as (2,2-diphenylcyclopropyl)methyl bromide, via reduction with a radical initiator like tributyltin hydride. The subsequent rapid ring-opening of the cyclopropylcarbinyl radical would lead to the more stable homoallylic 6,6-diphenyl-5-hexenyl radical. warwick.ac.ukresearchgate.net

Furthermore, radical cyclization cascades can be designed to form the desired skeleton. For instance, the generation of an aryl radical on a precursor containing a butenyl side chain can trigger an intramolecular cyclization. rsc.org The study of related systems, such as the radical-initiated reactions of (γ,γ-diphenylallyl)-carbinyl bromide, provides insight into the complex rearrangements and cyclizations that can occur in these systems. caltech.edu

Palladium-Catalyzed Coupling Reactions in Analogous Systems

Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of complex organic molecules, including substituted alkenes. mdpi.comresearchgate.net While a direct synthesis of this compound via this method is not prominently documented, the construction of analogous systems highlights its potential. For instance, the Heck reaction allows for the coupling of aryl or vinyl halides with alkenes. nih.gov A plausible strategy could involve the coupling of a vinyl bromide with a diphenylmethyl-containing substrate.

Similarly, the Suzuki coupling reaction, which joins an organoboron compound with an organohalide, offers a versatile route. sioc-journal.cnuwindsor.ca One could envision a synthesis where a vinylboronic ester is coupled with a diphenylmethyl halide in the presence of a palladium catalyst to form the C-C bond of the butenyl system. The tolerance of these reactions to a wide variety of functional groups makes them highly attractive for the synthesis of complex analogues. organic-chemistry.orgberkeley.edu

Table 4: Potential Palladium-Catalyzed Routes to Analogous Systems

Coupling Reaction Example Substrates Catalyst System (Typical) Potential Product Type
Heck Coupling nih.gov Vinyl bromide, Diphenylmethane derivative Pd(OAc)₂, P(o-tol)₃ Diphenyl-substituted butene
Suzuki Coupling uwindsor.ca Vinylboronic ester, Diphenylmethyl bromide Pd(PPh₃)₄, Base Diphenyl-substituted butene

Chemo- and Regioselective Preparation Methods for Derivatives

The synthesis of derivatives from this compound often relies on exploiting the reactivity of the terminal bromide, allowing for chemoselective modifications. A key example is the nucleophilic substitution reaction to introduce nitrogen-containing functional groups.

One established method involves the preparation of ω-(N,N-dimethylamino)-α,α-diphenyl olefins from their corresponding ω-bromo-α,α-diphenyl olefin precursors. mdpi.com Specifically, 4-bromo-1,1-diphenyl-1-butene can be reacted with a 40% aqueous solution of dimethylamine (B145610) in tetrahydrofuran (THF). mdpi.com This reaction proceeds via a nucleophilic displacement of the bromide ion by the dimethylamine, a process that chemoselectively targets the C-Br bond without affecting the diphenyl-substituted double bond. mdpi.com This transformation is a crucial step in the synthesis of various biologically active molecules. mdpi.com The resulting tertiary amine, N,N-dimethyl-4,4-diphenylbut-3-en-1-amine, can be further derivatized. mdpi.com

For instance, this tertiary amine serves as a precursor for the synthesis of novel quaternary ammonium (B1175870) salts. mdpi.com The quaternization is achieved by reacting the ω-(N,N-dimethylamino)-α,α-diphenyl olefin with various alkylating agents like chloroiodomethane (B1360106) in acetonitrile. mdpi.com This subsequent step is also highly chemoselective, as the lone pair of the tertiary amine is the most nucleophilic site for alkylation. These methodologies demonstrate a controlled, stepwise approach to building complex derivatives from the this compound scaffold. mdpi.com

Table 1: Synthesis of this compound Derivatives

Precursor Reagent(s) Product Yield (%) Selectivity Type Reference
Cyclopropyldiphenylmethanol HBr 4-Bromo-1,1-diphenyl-1-butene - Regioselective mdpi.com
4-Bromo-1,1-diphenyl-1-butene Dimethylamine (40% aq. soln), THF N,N-Dimethyl-4,4-diphenylbut-3-en-1-amine 50-68 Chemoselective mdpi.com

Regioselectivity in reactions of related structures, such as 1,1-diphenyl-1,3-butadiene, has also been explored. Iron-catalyzed aerobic oxidative cleavage of 1,1-diphenylbutadiene can be performed to yield β-phenylcinnamaldehyde with high regioselectivity. acs.org Similarly, AIBN-catalyzed oxidative cleavage also yields the corresponding aldehyde. acs.org These reactions selectively cleave one of the double bonds in the diene system, demonstrating how specific reaction conditions can control the region of chemical transformation in these diphenyl-substituted systems. acs.orgacs.org

Photochemical and Electrochemical Approaches to Aryl Radical Generation in Related Syntheses

Modern synthetic chemistry has increasingly turned to photochemical and electrochemical methods for the generation of highly reactive intermediates like aryl radicals under mild conditions. rsc.orgnih.gov These approaches offer sustainable alternatives to traditional redox reagents and have broad applications in the synthesis of complex organic molecules, including potential analogues of this compound. rsc.orgCurrent time information in Bangalore, IN.

Photochemical Approaches: Visible-light photoredox catalysis is a powerful tool for generating aryl radicals from stable precursors, most commonly aryl halides (chlorides, bromides, and iodides). rsc.org The general mechanism involves a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) with the aryl halide. rsc.org This can occur through either an oxidative or reductive quenching cycle. In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor, generating a more potent reductant that can then reduce the aryl halide to form the aryl radical and a halide anion. rsc.org Conversely, in an oxidative quenching cycle, the excited photocatalyst directly oxidizes a substrate and is subsequently regenerated. These generated aryl radicals can then participate in a variety of bond-forming reactions, such as C-C cross-couplings, to construct complex molecular scaffolds. rsc.org The application of these methods could allow for the synthesis of this compound analogues by coupling a suitable aryl radical with a butenyl partner or by functionalizing a pre-existing analogue that contains an aryl halide moiety.

Electrochemical Approaches: Synthetic electrochemistry provides another avenue for the generation of aryl radicals through controlled potential electrolysis. nih.gov Aryl radicals can be formed either by the reduction of an aryl halide at the cathode or by the oxidation of an aryl carboxylate or other precursor at the anode. rsc.org The key advantage of electrochemistry is the ability to precisely control the redox potential, which can lead to high selectivity. nih.gov Furthermore, electrosynthesis can often be performed without the need for chemical redox agents, reducing waste. nih.gov Convergent paired electrolysis is an advanced electrochemical technique where intermediates generated at both the anode and cathode react to form the final product. nih.gov The integration of photochemistry and electrochemistry (photoelectrochemistry) can expand the redox window even further, enabling the activation of very stable C-H bonds or challenging substrates under mild conditions. uni-regensburg.de These electrochemical strategies could be employed to synthesize analogues by, for example, coupling an electrochemically generated aryl radical with a suitable olefin.

Table 2: Modern Approaches for Aryl Radical Generation

Method Precursor Example General Principle Key Features Reference(s)
Photoredox Catalysis Aryl Halides Single-Electron Transfer (SET) from an excited photocatalyst to the precursor. Mild reaction conditions, visible light as energy source, high functional group tolerance. rsc.org
Electrochemistry Aryl Halides, Aryl Diazonium Salts Direct electron transfer at an electrode surface (anode or cathode). Precise control of redox potential, avoids chemical redox agents, can be scaled up. rsc.orgnih.gov

| Photoelectrochemistry | Inert C-H bonds, Aryl Halides | Combination of light and electrical energy to expand the accessible redox window. | Activates challenging substrates, can improve selectivity and atom economy. | uni-regensburg.de |

While specific examples detailing the photochemical or electrochemical synthesis of this compound itself are not prominent in the literature, these established principles for aryl radical generation are directly applicable to the synthesis of its complex analogues. For instance, a synthetic strategy could involve the photocatalytic coupling of a substituted aryl bromide with a 4-bromo-1-butenyl fragment to construct advanced analogues.

Reaction Mechanisms and Pathways of 4,4 Diphenyl 3 Butenyl Bromide and Its Derivatives

Nucleophilic Substitution and Elimination Mechanisms

Alkyl halides, such as 4,4-Diphenyl-3-butenyl bromide, are prone to both nucleophilic substitution and elimination reactions when reacting with nucleophiles or bases. bingol.edu.trmasterorganicchemistry.com The course of the reaction is largely determined by the structure of the alkyl halide, the strength of the nucleophile/base, and the reaction conditions. quizlet.com

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). libretexts.org

SN1 Mechanism : This is a two-step process that begins with the slow, rate-determining departure of the leaving group (bromide) to form a carbocation intermediate. bingol.edu.trlibretexts.org The stability of this carbocation is paramount. bingol.edu.tr The carbocation derived from this compound would be an allylic carbocation, which is significantly stabilized by resonance. Furthermore, the two phenyl groups provide extensive additional resonance stabilization. This high degree of stabilization makes the formation of the carbocation relatively favorable, suggesting that the SN1 pathway is a plausible mechanism, particularly with weak nucleophiles or in polar, protic solvents.

SN2 Mechanism : This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.orgbasicmedicalkey.com This pathway is sensitive to steric hindrance at the reaction center. bingol.edu.tr For this compound, the carbon bearing the bromine is a primary carbon, which would typically favor an SN2 reaction. However, the bulky diphenyl group on the adjacent carbon could provide some steric hindrance.

Elimination reactions also compete with substitution and can occur via E1 (elimination, unimolecular) or E2 (elimination, bimolecular) pathways. libretexts.org

E1 Mechanism : This pathway shares the same initial step as the SN1 reaction, involving the formation of a carbocation. libretexts.org A base then removes a proton from an adjacent carbon to form a double bond. Given the stability of the potential carbocation intermediate, E1 reactions are a likely competitor to SN1 reactions, especially when using nucleophiles that are also weak bases.

E2 Mechanism : This is a concerted process where a strong base removes a proton, and the leaving group departs simultaneously to form a π-bond. masterorganicchemistry.com This mechanism is favored by strong, sterically hindered bases.

The polarity of the carbon-bromine bond makes the carbon atom electron-deficient and thus susceptible to nucleophilic attack. bingol.edu.tr The bromide ion is considered a good leaving group because it is the conjugate base of a strong acid (HBr) and can stabilize the negative charge. basicmedicalkey.com

Intramolecular Rearrangements and Cyclizations

The 4,4-diphenyl-3-butenyl framework is particularly useful for studying intramolecular rearrangements, as the intermediates formed—whether radical, cationic, or anionic—can undergo characteristic cyclization and rearrangement reactions.

The 4,4-diphenyl-3-butenyl system serves as an important model for studying rearrangements analogous to the classic cyclopropylcarbinyl-homoallyl rearrangement. When a radical is generated at the C-1 position (by abstraction of the bromine atom), it can undergo a rapid 5-exo-trig cyclization. This process leads to the formation of a (diphenylcyclopropyl)methyl radical. This rearrangement is a key indicator of a radical mechanism. The stability of the resulting cyclopropylcarbinyl-type radical, influenced by the attached phenyl groups, is a critical factor in the dynamics of this rearrangement. documentsdelivered.com

The cyclization of radicals derived from butenyl systems is a well-studied area, providing kinetic and thermochemical data that are crucial for understanding reaction mechanisms. The formation of a radical intermediate from this compound can lead to a chemically activated species. researchgate.net The subsequent intramolecular rearrangement competes with other pathways, such as trapping by a radical scavenger.

The rate of cyclization is a key parameter. For related butenyl radicals, these cyclization rates are often used as "radical clocks." While specific kinetic data for the 4,4-diphenyl-3-butenyl radical is highly specialized, the general principles of radical thermochemistry apply. researchgate.net The stability of the initial open-chain radical versus the cyclized radical product, along with the transition state energy, dictates the reaction rate and equilibrium position. The diphenyl substitution is expected to significantly influence the energetics by stabilizing the radical intermediates.

Below is a representative table illustrating the type of kinetic data obtained from studies of related radical cyclizations, which informs the understanding of the 4,4-diphenyl-3-butenyl system.

Radical SystemReaction TypeRate Constant (k) at 25°C (s⁻¹)Activation Energy (Ea) (kcal/mol)
5-Hexenyl Radical5-exo-trig Cyclization2.3 x 10⁵7.8
3-Buten-1-oxyl Radical4-exo-trig Cyclization1.0 x 10⁷~5
Hypothetical 4,4-Diphenyl-3-butenyl Radical5-exo-trig CyclizationFastLow

Note: Data for the 5-hexenyl and 3-buten-1-oxyl radicals are illustrative of typical values for radical cyclizations. The values for the 4,4-diphenyl-3-butenyl radical are qualitative, reflecting the expected rate enhancement due to product stability.

While radical rearrangements are common, the corresponding carbanionic system can behave differently. The generation of a carbanion from a 4,4-diphenyl-3-butenyl precursor would involve reaction with an organometallic reagent or a strong base. Studies on analogous systems, such as 2,2-diphenylpropyllithium, have shown that carbanions can undergo rearrangement via phenyl migration. sci-hub.box

The propensity for a carbanion to rearrange is highly dependent on the nature of the carbon-metal bond. sci-hub.box A more ionic bond (e.g., with potassium) facilitates rearrangement more readily than a more covalent bond (e.g., with magnesium). sci-hub.box For the 4,4-diphenyl-3-butenyl anion, cyclization would compete with potential phenyl migrations. The observed products can thus provide a clear distinction between a carbanionic and a radical pathway, as the cyclization products or rearrangement patterns are often different. researchgate.net

Mechanistic Probes and Intermediates

The unique rearrangement tendencies of derivatives of this compound make it an excellent tool for probing reaction mechanisms.

The rapid and irreversible rearrangement of the 4,4-diphenyl-3-butenyl radical makes it a "hypersensitive" mechanistic probe. researchgate.net If a reaction is suspected of proceeding through a radical intermediate, the inclusion of a precursor to the 4,4-diphenyl-3-butenyl radical can provide definitive evidence. If the cyclized product, 1-(diphenylmethyl)-2-methylcyclopropane, or its derivatives are detected, it strongly implies the formation of the 4,4-diphenyl-3-butenyl radical. researchgate.netresearchgate.net

This "radical trap" or "radical clock" methodology is powerful. If the rate of the primary reaction being studied is competitive with the known rate of the probe's rearrangement, the ratio of rearranged to unrearranged products can be used to calculate the rate of the primary reaction. The stability of the diphenyl-substituted radical makes its rearrangement particularly fast and an effective probe for detecting transient radical intermediates. researchgate.net

Postulated Open Carbocation Intermediates in Reactions

In reactions involving the departure of the bromide ion from this compound, the formation of a carbocation intermediate is a plausible pathway, particularly in solvolysis reactions or in the presence of a Lewis acid. The initially formed carbocation would be a secondary allylic carbocation. However, due to the presence of the two phenyl groups at the 4-position, a rearrangement to a more stable tertiary, resonance-stabilized carbocation would be highly likely.

The stability of carbocations generally follows the order: tertiary > secondary > primary. Furthermore, resonance delocalization of the positive charge significantly enhances stability. In this case, the positive charge could be delocalized across the phenyl rings, making the rearranged carbocation particularly stable.

Table 1: Postulated Carbocation Intermediates and Their Relative Stabilities

IntermediateStructureTypeStabilizing FactorsRelative Stability
Initial Carbocation Secondary, AllylicResonance with the double bondLess Stable
Rearranged Carbocation Tertiary, BenzylicResonance with two phenyl groups and the double bondMore Stable

This table is based on theoretical principles of carbocation stability and does not represent experimental or computationally verified data for this compound.

Analysis of Transition States and Intermediates via Computational Methods

Computational chemistry provides valuable insights into reaction mechanisms by modeling the energies of reactants, transition states, intermediates, and products. For a compound like this compound, computational methods such as Density Functional Theory (DFT) could be employed to:

Model the reaction coordinate: This would involve calculating the energy changes as the C-Br bond breaks and as any subsequent rearrangements or cyclizations occur.

Locate transition state structures: These are the highest energy points along the reaction pathway and are crucial for determining the reaction rate.

Calculate the energies of intermediates: This would allow for a comparison of the stabilities of the postulated open carbocation intermediates.

Without specific studies on this compound, we can only surmise that such calculations would likely confirm the energetic favorability of the rearranged tertiary benzylic carbocation over the initial secondary allylic carbocation.

Electrophilic Cyclization Studies with Related Alkenyl Bromides

Electrophilic cyclization is a common reaction for alkenyl halides, where an electrophile adds to the double bond, and a nucleophilic portion of the molecule (often an aromatic ring) attacks the resulting intermediate to form a cyclic product. In the case of this compound, one of the phenyl groups could act as the internal nucleophile.

The reaction would likely proceed via the formation of a bromonium ion intermediate or, in the presence of a Lewis acid, through the rearranged carbocation. The subsequent intramolecular Friedel-Crafts type reaction would lead to the formation of a six-membered ring.

Table 2: Potential Electrophilic Cyclization Products from a Related Diphenyl Alkenyl System

ReactantConditionsMajor Product(s)
A generic γ,γ-diphenylalkenyl halideLewis Acid (e.g., AlCl₃)1-phenyl-tetralin derivative

This table illustrates a plausible outcome for an electrophilic cyclization of a similar compound and is not based on experimental results for this compound.

Synthetic Utility and Applications in Complex Molecule Synthesis

Application as a Building Block in Pharmaceutical Intermediates

The primary and most well-documented application of 4,4-Diphenyl-3-butenyl bromide is in the synthesis of pharmaceutical intermediates, particularly as a precursor to potent and selective inhibitors of neurotransmitter transporters.

This compound is a crucial reagent in the synthesis of N-(4,4-diphenyl-3-butenyl) derivatives of nipecotic acid and guvacine (B1672442), which are potent inhibitors of the GABA transporter GAT-1. These compounds have been extensively investigated for their potential as anticonvulsant and anxiolytic agents. The synthesis typically involves the N-alkylation of the respective amino acid ester (nipecotate or guvacine ester) with this compound in the presence of a base, followed by hydrolysis of the ester to yield the final carboxylic acid derivative.

This synthetic approach has been instrumental in the development of a range of GAT-1 inhibitors with varying potencies and selectivities. Structure-activity relationship (SAR) studies have demonstrated that the 4,4-diphenyl-3-butenyl moiety is a critical determinant of high-affinity binding to the GAT-1 transporter.

PrecursorReagentProductTherapeutic Target
Nipecotic Acid EsterThis compoundN-(4,4-Diphenyl-3-butenyl)nipecotic acidGAT-1
Guvacine EsterThis compoundN-(4,4-Diphenyl-3-butenyl)guvacineGAT-1

In a further extension of its utility in medicinal chemistry, this compound has been employed in the synthesis of novel substituted 4-hydroxybutanamides, which also exhibit inhibitory activity against GABA transporters. The synthetic strategy involves the reaction of 4,4-diphenyl-3-butenylamine, derived from the corresponding bromide, with a suitable lactone precursor to generate the 4-hydroxybutanamide (B1328909) scaffold. Subsequent modifications can be introduced to explore the structure-activity relationships of this class of compounds.

Preliminary studies have indicated that the presence of the N-4,4-diphenyl-3-butenyl group is crucial for the activity of these 4-hydroxybutanamide derivatives as murine GABA transporter inhibitors.

Role in the Construction of Specialty Organic Compounds

While the predominant application of this compound is in the pharmaceutical arena, its reactive nature makes it a valuable tool for the construction of other specialty organic compounds. The introduction of the bulky and rigid 4,4-diphenyl-3-butenyl group can significantly influence the physical and chemical properties of a molecule, such as its solubility, crystallinity, and photophysical characteristics. For instance, it can be envisioned as a key building block in the synthesis of novel ligands for catalysis or in the construction of molecular frameworks with interesting topological features. However, specific, publicly documented examples of its use in these more diverse areas of specialty chemical synthesis are not as prevalent as its applications in medicinal chemistry.

Development of Stereoselective Synthetic Approaches for Derivatives

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly in the synthesis of chiral drugs. For derivatives of this compound, where the amino acid moiety (such as nipecotic acid) is chiral, controlling the stereochemistry is paramount for achieving the desired biological activity.

Researchers have developed stereospecific synthetic approaches for the preparation of unsymmetrical ortho-substituted N-(4,4-diphenylbut-3-enyl) derivatives of nipecotic acid. These methods allow for the controlled introduction of substituents on the phenyl rings, leading to the discovery of compounds with enhanced potency and selectivity for the GAT-1 transporter. These stereoselective strategies often employ chiral auxiliaries or catalysts to direct the formation of the desired stereoisomer. The ability to synthesize enantiomerically pure derivatives is critical for elucidating the precise structure-activity relationships and for the development of safer and more effective therapeutic agents.

Spectroscopic and Computational Approaches in Research Studies

Spectroscopic Characterization Methodologies for Reaction Monitoring and Product Confirmation

Spectroscopic techniques are indispensable for observing the transformation of reactants into products in real-time and for confirming the structure of the final compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for monitoring the progress of reactions involving 4,4-Diphenyl-3-butenyl bromide. masterorganicchemistry.comacs.org By acquiring ¹H and ¹³C NMR spectra at various time intervals, researchers can track the disappearance of signals corresponding to the starting material and the simultaneous emergence of new signals representing the products. researchgate.net This method provides quantitative data on reaction kinetics and yields unique structural information about the molecules involved. masterorganicchemistry.com For instance, in a solvolysis reaction, the characteristic peaks of the vinyl and methylene (B1212753) protons in the starting bromide would be replaced by peaks corresponding to the newly formed alcohol or ether products.

Raman spectroscopy offers a complementary method for chemical analysis by providing a structural "fingerprint" of molecules based on their vibrational modes. nih.govlibretexts.orgspectroscopyonline.com It is particularly useful for identifying specific functional groups and can be employed to characterize materials in both solid and solution phases. libretexts.orgrsc.org In the context of this compound reactions, Raman spectroscopy could be used to identify the transient carbocation intermediates formed during the reaction. rsc.org Carbocations exhibit characteristic vibrational frequencies that can be detected, providing direct evidence of their presence and structure. rsc.org

Table 1: Spectroscopic Techniques for Reaction Analysis

Technique Information Provided Application Example
NMR Spectroscopy Structural information, reaction progress, quantification of species. masterorganicchemistry.comacs.org Monitoring the rate of disappearance of this compound and the appearance of solvolysis products.
Raman Spectroscopy Vibrational modes, molecular fingerprint, identification of intermediates. nih.govlibretexts.org Detecting the characteristic vibrational frequencies of the 4,4-diphenyl-3-butenyl cation intermediate. rsc.org

| UV-Vis Spectroscopy | Electronic transitions, detection of conjugated systems and carbocations. | Observing the formation of the highly conjugated 4,4-diphenyl-3-butenyl cation, which would likely have a strong UV-Vis absorbance. rsc.org |

Computational Chemistry for Mechanistic Elucidation

Computational chemistry provides a theoretical framework to understand reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experiments alone. dntb.gov.ua

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. researchgate.net Researchers utilize DFT to map out the potential energy surface of a reaction, identifying the most likely pathway from reactants to products. For a reaction like the solvolysis of this compound, DFT calculations can model the entire process, including the initial ionization to form a carbocation and the subsequent attack by a solvent molecule.

A key feature of this compound's reactivity is the potential for neighboring group participation (NGP) by the phenyl rings. slideshare.netvedantu.comwikipedia.org DFT studies can elucidate this by comparing a direct ionization pathway with a pathway involving the formation of a bridged intermediate, known as a phenonium ion. wikipedia.org These calculations would reveal whether the phenyl group actively assists in displacing the bromide, leading to a stabilized, delocalized cationic intermediate. vedantu.com

Table 2: Hypothetical Calculated Energies for Solvolysis Pathway via DFT

Species / State Description Relative Energy (kcal/mol)
Reactant This compound 0
Transition State 1 C-Br bond cleavage +15 to +20
Intermediate 4,4-Diphenyl-3-butenyl cation +5 to +10
Transition State 2 Nucleophilic attack by solvent +8 to +13
Product Solvolysis Product -5 to -10

Note: Values are illustrative, based on typical Sₙ1 reactions with resonance stabilization, and would require specific DFT calculations for confirmation.

The stability of the carbocation intermediate is a critical factor in reactions of this compound. masterorganicchemistry.com The 4,4-diphenyl-3-butenyl cation is expected to be significantly stabilized due to extensive charge delocalization. The positive charge is not confined to a single carbon atom but is spread across the allylic system and, crucially, into the two phenyl rings through resonance. masterorganicchemistry.comfrontiersin.org

Computational models can precisely calculate the charge distribution and geometry of this intermediate. Theoretical analysis of the transition state for the ionization step (the rate-determining step in an Sₙ1 mechanism) would show a structure where the C-Br bond is elongated and a significant positive charge is developing on the carbon atom. researchgate.net The energy of this transition state, which represents the activation energy barrier, is lowered by the same resonance effects that stabilize the carbocation itself. frontiersin.orgyoutube.com This stabilization is a primary reason why allylic and benzylic halides are significantly more reactive in solvolysis than their saturated counterparts. masterorganicchemistry.com

Kinetic Studies Utilizing Advanced Techniques

Kinetic studies measure reaction rates to provide quantitative data about the reaction mechanism, including the determination of rate constants and activation energies. rsc.org

Laser flash photolysis (LFP) is a powerful technique for studying highly reactive, short-lived intermediates like carbocations. whiterose.ac.uk While direct LFP studies on this compound are not prominent in the literature, the method is ideally suited for this purpose. The technique involves using a short, intense laser pulse to generate the reactive intermediate from a suitable precursor. The decay of the intermediate is then monitored over time using a spectroscopic method, typically UV-Vis spectroscopy. whiterose.ac.uk

For the 4,4-diphenyl-3-butenyl system, LFP could be used to generate the carbocation and directly measure its lifetime in various solvents. By introducing nucleophiles, one could determine the absolute rate constants for the reaction of the cation with these trapping agents. This provides unambiguous data on the cation's reactivity, free from complications of ion-pair return that can affect solvolysis studies. whiterose.ac.uk

Indirect kinetic measurements are commonly used to study reactions like solvolysis. researchgate.net For this compound, a typical solvolysis experiment would involve dissolving the compound in a chosen solvent (e.g., aqueous ethanol (B145695) or acetic acid) and monitoring the reaction rate. amherst.edulibretexts.org

One common indirect method involves measuring the rate of acid (HBr) production as the reaction proceeds. This can be achieved by titration of aliquots at different time points or, more conveniently, by continuously monitoring the solution's conductivity, which increases as ions are formed. rsc.org Another approach is to use a pH indicator and measure the time required for a color change, which corresponds to a specific amount of acid being produced. amherst.edu By performing these measurements at different temperatures, the activation parameters for the reaction, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined, providing further mechanistic insight. dur.ac.uk

Table 3: Expected Relative Solvolysis Rates in Various Solvents

Solvent Polarity (Dielectric Constant) Expected Relative Rate Rationale
Water 80.1 Very High Highly polar protic solvent stabilizes the carbocation intermediate and transition state effectively. libretexts.org
Formic Acid 58.5 High Polar protic solvent with strong ionizing power. libretexts.org
50% Ethanol/Water ~50 Medium A common mixed solvent system for solvolysis studies. amherst.edu
Acetic Acid 6.2 Low Less polar solvent, leading to slower ionization. libretexts.org

Note: Relative rates are qualitative predictions based on established principles of solvolysis reactions.

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns and Unexplored Transformations

The presence of both a reactive allylic bromide and a sterically hindered, electronically distinct 1,1-diphenylalkene motif suggests that 4,4-diphenyl-3-butenyl bromide could participate in a variety of yet-unexplored transformations. Future research is likely to focus on harnessing this unique combination of functional groups to develop novel synthetic methodologies.

One promising area of investigation is the exploration of its behavior in various transition-metal-catalyzed cross-coupling reactions. While allylic bromides are well-known partners in reactions like Suzuki, Stille, and Heck couplings, the specific influence of the gem-diphenyl group on the regioselectivity and stereoselectivity of these transformations with this compound remains to be systematically studied. The steric bulk of the diphenyl groups could direct incoming nucleophiles to the less hindered terminus of the allyl system, potentially leading to high levels of regiocontrol. Furthermore, the electronic nature of the diphenyl-substituted double bond could modulate the reactivity of the allylic system in ways that differ from simpler allylic bromides.

Another fertile ground for discovery lies in the realm of cycloaddition reactions. The 1,1-diphenyl-1,3-diene system, which can be conceptually generated from this compound via elimination or under the influence of a catalyst, is a candidate for [4+2] cycloadditions (Diels-Alder reactions). Investigating the reactivity of this diene with a range of dienophiles could provide access to complex cyclohexene (B86901) derivatives bearing a gem-diphenyl unit. The facial selectivity of such cycloadditions would be of significant interest.

Moreover, the potential for intramolecular reactions of derivatives of this compound presents an intriguing avenue for the synthesis of novel carbocyclic and heterocyclic frameworks. For instance, the introduction of a nucleophilic group at an appropriate position in a molecule derived from this bromide could enable intramolecular cyclization reactions, leading to the formation of functionalized ring systems that would be challenging to access through other means.

Development of Sustainable and Greener Synthetic Pathways

The traditional synthesis of allylic bromides often involves the use of hazardous reagents and generates significant waste. A key future direction for the synthesis of this compound and its derivatives is the development of more sustainable and environmentally benign methods.

One approach involves the exploration of greener brominating agents to replace harsh and toxic reagents like elemental bromine or phosphorus tribromide. The use of N-bromosuccinimide (NBS) is a step in this direction, but even greener alternatives are being sought. acs.org This could include the development of catalytic systems that utilize bromide salts as the bromine source in conjunction with an environmentally friendly oxidant.

Phase-transfer catalysis (PTC) represents another promising strategy for a more sustainable synthesis. nih.gov PTC can facilitate reactions between reactants in immiscible phases, often allowing for the use of water as a solvent and reducing the need for volatile organic compounds. Developing a phase-transfer-catalyzed route to this compound from a suitable precursor, such as the corresponding alcohol, could significantly improve the environmental footprint of its synthesis.

The application of biocatalysis in the synthesis of allylic halides is a rapidly advancing field that could offer a highly sustainable alternative. nih.govorganic-chemistry.org While not yet applied to this compound specifically, the use of enzymes, such as haloperoxidases, for the selective bromination of allylic C-H bonds is a concept that could be explored. The development of an engineered enzyme capable of recognizing and selectively brominating a precursor to this compound would represent a significant advance in green chemistry.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Advanced computational modeling is becoming an indispensable tool in modern chemical research, and its application to the study of this compound can provide deep insights into its reactivity and guide the development of new synthetic methods.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and potential reactions involving this compound. For instance, DFT studies could be used to model the transition states of various cross-coupling and cycloaddition reactions, providing a theoretical basis for understanding the observed regioselectivity and stereoselectivity. nih.gov Such calculations could also predict the feasibility of novel, yet-to-be-attempted transformations, thereby guiding experimental efforts and reducing trial-and-error in the laboratory.

The prediction of reaction outcomes through machine learning and artificial intelligence is an emerging area with significant potential. nih.gov By training algorithms on large datasets of chemical reactions, it may become possible to predict the products of a reaction involving this compound under a given set of conditions with high accuracy. This predictive power could accelerate the discovery of new reactivity patterns and the optimization of reaction conditions.

Computational methods can also be instrumental in the in silico design of catalysts for reactions involving this compound. For example, computational screening of different ligands for a transition metal catalyst could identify candidates that are likely to promote a desired transformation with high efficiency and selectivity. This approach can significantly shorten the catalyst development cycle.

Q & A

Basic Synthesis and Purification

Q1. What synthetic methodologies are recommended for preparing 4,4-diphenyl-3-butenyl bromide with high purity, and how can competing side reactions be minimized? A1. The compound is typically synthesized via nucleophilic substitution or Wittig-type reactions using 4,4-diphenyl-3-butenol and hydrobromic acid (HBr) under controlled conditions. To minimize side reactions (e.g., elimination or polymerization):

  • Use anhydrous HBr in dichloromethane or ether at 0–5°C to suppress acid-catalyzed degradation .
  • Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
  • Purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from a non-polar solvent .
  • Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Analytical Characterization

Q2. Which advanced analytical techniques are critical for confirming the structural integrity and purity of this compound? A2.

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to verify substituent positions and absence of olefinic isomerization (e.g., δ 5.5–6.5 ppm for vinyl protons) .
    • ²D NMR (COSY, HSQC) to resolve overlapping signals in diphenyl regions .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺ or [M-Br]⁺) with <2 ppm mass accuracy .
  • X-ray Crystallography: Resolve steric effects of diphenyl groups and bromide orientation in crystal lattice .

Mechanistic Studies

Q3. How can isotopic labeling (e.g., deuterium or ¹³C) elucidate the reaction mechanisms of this compound in organocatalytic systems? A3.

  • Deuterium Labeling: Introduce D at the β-position of the alkene to track stereochemical outcomes in allylic substitutions. Analyze via GC-MS or ²H NMR .
  • ¹³C-Labeled Substrates: Use ¹³C-enriched bromide to study bond cleavage/formation kinetics via NMR line-shape analysis .
  • Computational Modeling: Pair experimental data with DFT calculations (e.g., Gaussian 16) to map transition states and energy barriers .

Stability and Storage

Q4. What conditions are optimal for long-term storage of this compound to prevent degradation? A4.

  • Store under argon or nitrogen in amber glass vials at –20°C to avoid hydrolysis or light-induced radical reactions .
  • Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC purity checks .
  • Avoid aqueous solvents; use desiccants (e.g., molecular sieves) in storage containers .

Biological Applications

Q5. How can this compound be utilized in synthesizing bioactive molecules, such as GABA transporter inhibitors? A5.

  • Intermediate in Drug Synthesis: React with piperidine derivatives to form quaternary ammonium salts (e.g., SKF 89976A analogs) targeting neurotransmitter transporters .
  • Structure-Activity Relationship (SAR): Modify diphenyl groups to enhance blood-brain barrier permeability; assess via logP measurements and in vitro permeability assays (Caco-2 cell monolayers) .

Data Contradictions

Q6. How should researchers address discrepancies in reported reactivity of this compound across different studies? A6.

  • Reproducibility Checks: Standardize reaction conditions (solvent purity, catalyst batch) and validate using reference standards (e.g., NIST-traceable reagents) .
  • Analytical Cross-Validation: Compare results from LC-MS , NMR , and XRD to rule out isomerization or impurities .
  • Meta-Analysis: Review literature for methodological biases (e.g., older studies using less sensitive detectors) and update protocols .

Advanced Applications

Q7. What strategies enable the use of this compound in photoactivated prodrug systems? A7.

  • UV-Triggered Release: Incorporate a photolabile linker (e.g., ortho-nitrobenzyl group) to release bioactive moieties upon irradiation (365 nm). Validate release kinetics via UV-Vis spectroscopy .
  • Cytotoxicity Screening: Use MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to evaluate prodrug efficacy against cancer cell lines (e.g., HeLa, MCF-7) .

Environmental and Safety Considerations

Q8. What protocols ensure safe disposal of this compound waste in academic labs? A8.

  • Neutralization: Treat waste with 10% sodium bicarbonate to quench residual bromide, followed by silica gel adsorption for halogenated byproducts .
  • Regulatory Compliance: Follow EPA guidelines (40 CFR Part 261) for hazardous waste storage and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.